molecular formula C31H44N6O8 B1193798 Z-DON-Val-Pro-Leu-Ome

Z-DON-Val-Pro-Leu-Ome

Cat. No. B1193798
M. Wt: 628.727
InChI Key: IWKQKSIBGVYGGD-CQJMVLFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-DON-Val-Pro-Leu-Ome is a site specific inhibitor of tissue transglutaminase

Scientific Research Applications

Enzyme Inhibition and Biological Activity

Z-DON-Val-Pro-Leu-Ome and its related compounds have been studied extensively for their inhibitory effects on various enzymes and biological activities:

  • Inhibition of Achromobacter Protease I

    A study by Masaki et al. (1992) found that compounds like Z-Val-lysinal and Z-Leu-Leu-lysinal, related to Z-DON-Val-Pro-Leu-Ome, acted as inhibitors for Achromobacter protease I. Z-Val-lysinal was particularly potent, suggesting that such compounds can function as transition-state inhibitors for specific proteases (Masaki et al., 1992).

  • Angiotensin I-Converting Enzyme Inhibition

    Research by Maruyama et al. (1987) demonstrated that peptides containing sequences similar to Z-DON-Val-Pro-Leu-Ome, such as Z-Pro-Leu-Trp, inhibited the angiotensin I-converting enzyme. This suggests potential applications in managing blood pressure and cardiovascular diseases (Maruyama et al., 1987).

  • Repellent Activity Against Insects

    Okada et al. (1984) synthesized peptides including Z-Val-Leu-OMe, which showed repellent activity against Aedes aegypti (mosquito) and Blattella germanica (cockroach). This indicates potential use in pest control (Okada et al., 1984).

  • Inhibition of Thiol Proteinases

    Teno et al. (1987) studied the inhibitory effects of Z-Gln-Val-Val-OMe, a compound with structural similarities to Z-DON-Val-Pro-Leu-Ome, on thiol proteinases like papain and cathepsin B. This suggests potential applications in modulating enzyme activity in various biological processes (Teno et al., 1987).

Biochemical and Biophysical Research

In addition to enzyme inhibition, Z-DON-Val-Pro-Leu-Ome related compounds have been used in biochemical and biophysical research:

  • Chemical Simulation of Rubredoxin

    Nakata et al. (1984) synthesized iron(II) complexes with peptides including Z-Cys-Pro-Leu-Cys-OMe for the chemical simulation of rubredoxin. This indicates its role in understanding and mimicking the function of metalloproteins (Nakata et al., 1984).

  • Design of Beta-Hairpin Peptides

    Awasthi et al. (1995) designed synthetic peptides like Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe to model beta-hairpin conformations. These studies contribute to the understanding of protein folding and structure (Awasthi et al., 1995).

properties

Product Name

Z-DON-Val-Pro-Leu-Ome

Molecular Formula

C31H44N6O8

Molecular Weight

628.727

IUPAC Name

Methyl ((S)-2-(((benzyloxy)carbonyl)amino)-6-diazo-5-oxohexanoyl)-L-valyl-L-prolyl-L-leucinate

InChI

InChI=1S/C31H44N6O8/c1-19(2)16-24(30(42)44-5)34-28(40)25-12-9-15-37(25)29(41)26(20(3)4)36-27(39)23(14-13-22(38)17-33-32)35-31(43)45-18-21-10-7-6-8-11-21/h6-8,10-11,17,19-20,23-26H,9,12-16,18H2,1-5H3,(H,34,40)(H,35,43)(H,36,39)/t23-,24-,25-,26-/m0/s1

InChI Key

IWKQKSIBGVYGGD-CQJMVLFOSA-N

SMILES

CC(C)C[C@@H](C(OC)=O)NC([C@H]1N(C([C@H](C(C)C)NC([C@@H](NC(OCC2=CC=CC=C2)=O)CCC(C=[N+]=[N-])=O)=O)=O)CCC1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Z-DON;  Z DON;  ZDON

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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